molecular formula C7H11ClN2 B12886615 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B12886615
M. Wt: 158.63 g/mol
InChI Key: BBEDHNCNHCHXNB-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2-chloroethyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of new pyrazole derivatives with different substituents.

    Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.

    Reduction: Conversion of the chloroethyl group to an ethyl group.

Scientific Research Applications

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This can result in cytotoxic effects, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloroethyl)-2,4-dichloropyrimidine
  • 5-(3-Chloropropyl)-2,4-dichloropyrimidine
  • 5-(2-Chloroethyl)-2’-deoxyuridine

Uniqueness

5-(2-Chloroethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of bioactivity.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

5-(2-chloroethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4H2,1-2H3

InChI Key

BBEDHNCNHCHXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCCl)C

Origin of Product

United States

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